![molecular formula C5H9ClS2 B14724458 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol CAS No. 5769-51-7](/img/structure/B14724458.png)
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol is an organosulfur compound characterized by the presence of a chlorinated propene group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with ethanethiol under controlled conditions. One common method involves the dehydrochlorination of 2-chloroprop-2-en-1-yl sulfides using solid potassium hydroxide, which results in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar dehydrochlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The chlorinated propene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol involves its interaction with molecular targets through its thiol and chlorinated propene groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that may exhibit biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: Similar structure but with a benzene ring instead of an ethanethiol group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chlorinated propene groups and is used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
5769-51-7 |
|---|---|
Molekularformel |
C5H9ClS2 |
Molekulargewicht |
168.7 g/mol |
IUPAC-Name |
2-(2-chloroprop-2-enylsulfanyl)ethanethiol |
InChI |
InChI=1S/C5H9ClS2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI-Schlüssel |
OSYKQWYOQVCLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCCS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


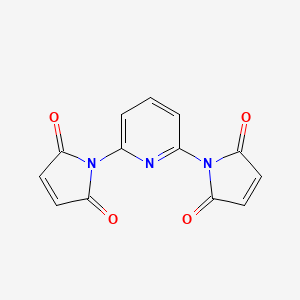
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
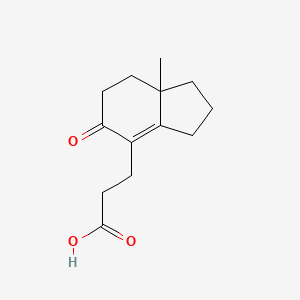
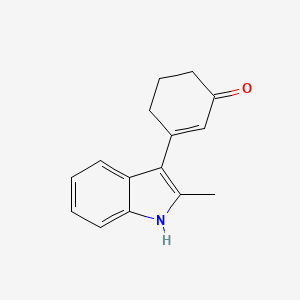
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
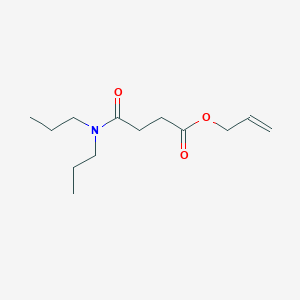
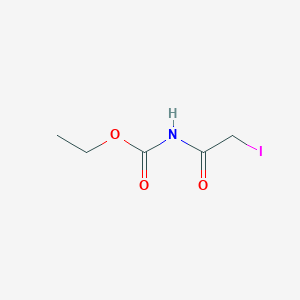

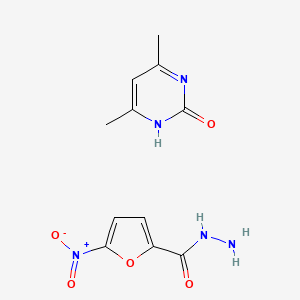

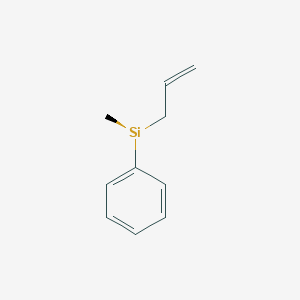
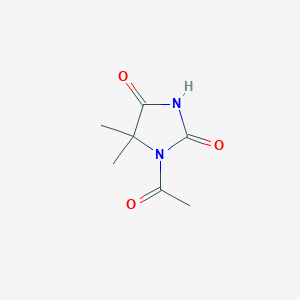
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
